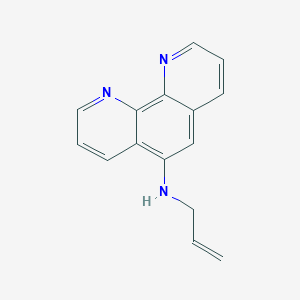
N-Allyl-1,10-phenanthrolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-1,10-phenanthrolin-5-amine is an organic compound with the molecular formula C15H13N3. It is a derivative of 1,10-phenanthroline, a heterocyclic compound known for its ability to form stable complexes with metal ions. The addition of an allyl group to the 1,10-phenanthrolin-5-amine structure enhances its chemical properties, making it a valuable compound in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-1,10-phenanthrolin-5-amine typically involves the nucleophilic substitution reaction of 1,10-phenanthrolin-5-amine with an allyl halide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-Allyl-1,10-phenanthrolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Allyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted phenanthroline derivatives.
Applications De Recherche Scientifique
N-Allyl-1,10-phenanthrolin-5-amine has a wide range of applications in scientific research:
Medicine: Research is ongoing to investigate its potential as an antimicrobial agent and its role in drug delivery systems.
Mécanisme D'action
The mechanism of action of N-Allyl-1,10-phenanthrolin-5-amine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For example, the compound can chelate metal ions in enzymes, altering their activity and affecting metabolic pathways . Additionally, its fluorescent properties make it useful in imaging and detection applications.
Comparaison Avec Des Composés Similaires
1,10-Phenanthrolin-5-amine: The parent compound without the allyl group.
5-Nitro-1,10-phenanthroline: A derivative with a nitro group, known for its antimicrobial properties.
N-(1,10-Phenanthrolin-5-yl)acridine-9-carboxamide: A compound with an acridine moiety, used in DNA interaction studies.
Uniqueness: N-Allyl-1,10-phenanthrolin-5-amine stands out due to the presence of the allyl group, which enhances its reactivity and allows for the formation of unique complexes with metal ions. This makes it particularly valuable in applications requiring specific coordination chemistry and electronic properties.
Propriétés
Formule moléculaire |
C15H13N3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
N-prop-2-enyl-1,10-phenanthrolin-5-amine |
InChI |
InChI=1S/C15H13N3/c1-2-7-16-13-10-11-5-3-8-17-14(11)15-12(13)6-4-9-18-15/h2-6,8-10,16H,1,7H2 |
Clé InChI |
ZVXMOGINAOEZFC-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC1=C2C=CC=NC2=C3C(=C1)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine](/img/structure/B13114502.png)
![(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13114503.png)
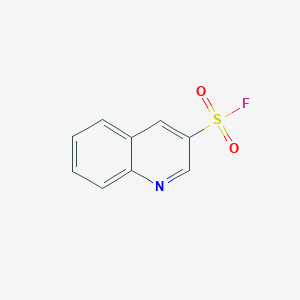
![(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoic acid](/img/structure/B13114517.png)
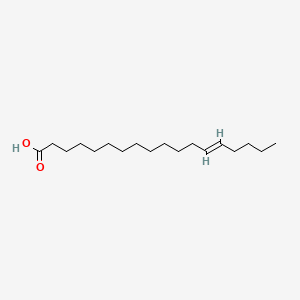


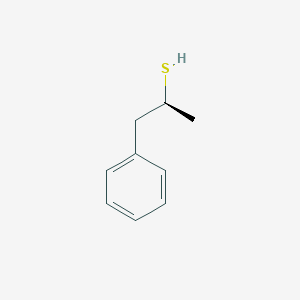


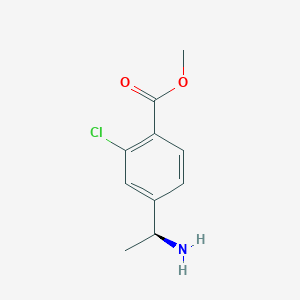
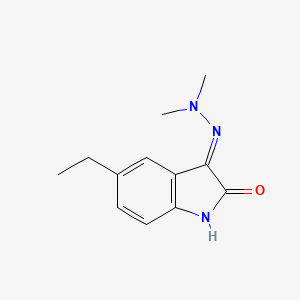

![1-[2-(2-Bicyclo[2.2.1]heptanyl)phenyl]-3-[ethyl(methyl)amino]propan-2-ol](/img/structure/B13114584.png)
